molecular formula C13H13N3O2 B12537512 4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile CAS No. 821777-02-0

4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile

Cat. No.: B12537512
CAS No.: 821777-02-0
M. Wt: 243.26 g/mol
InChI Key: ADUJDGYLHQRKHU-UHFFFAOYSA-N
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Description

4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile is an organic compound with a complex structure that includes a nitro group, a nitrile group, and a di(prop-2-en-1-yl)amino group attached to a benzene ring

Preparation Methods

The synthesis of 4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile typically involves multiple steps. One common method includes the nitration of a suitable benzene derivative followed by the introduction of the di(prop-2-en-1-yl)amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and yield.

Chemical Reactions Analysis

4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and organometallic compounds.

Scientific Research Applications

4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific pathways in diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biochemical pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile can be compared with other similar compounds such as:

    4-[Di(prop-2-yn-1-yl)amino]-3-nitrobenzonitrile: This compound has a similar structure but with prop-2-yn-1-yl groups instead of prop-2-en-1-yl groups.

    4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzamide: This compound has an amide group instead of a nitrile group.

    4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzoic acid: This compound has a carboxylic acid group instead of a nitrile group.

Properties

CAS No.

821777-02-0

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

4-[bis(prop-2-enyl)amino]-3-nitrobenzonitrile

InChI

InChI=1S/C13H13N3O2/c1-3-7-15(8-4-2)12-6-5-11(10-14)9-13(12)16(17)18/h3-6,9H,1-2,7-8H2

InChI Key

ADUJDGYLHQRKHU-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C1=C(C=C(C=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

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